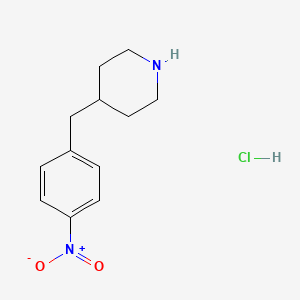

4-(4-Nitrobenzyl)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

4-[(4-nitrophenyl)methyl]piperidine;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13H,5-9H2;1H |

InChI Key |

NZYDQMWSSIXBAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Physicochemical Properties

Physical Properties

The physical characteristics of 4-(4-Nitrobenzyl)piperidine hydrochloride are summarized in the table below. These properties are crucial for its storage, handling, and use in various reaction conditions.

| Property | Value |

| CAS Number | 333993-27-4 |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water and alcohol solvents. np-mrd.org |

| Storage | Sealed in a dry environment at room temperature. np-mrd.org |

Chemical Properties

The chemical reactivity of this compound is largely defined by its functional groups. The secondary amine of the piperidine (B6355638) ring is basic and can be deprotonated to the free base, which is a stronger nucleophile. The nitro group on the aromatic ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The most significant chemical property in the context of organic synthesis is the ability of the nitro group to be reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation and provides a primary aromatic amine that is a key nucleophile for forming amides, sulfonamides, and other nitrogen-containing functionalities.

Structural Elucidation and Advanced Characterization Studies

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(4-Nitrobenzyl)piperidine (B2442517) hydrochloride, providing insights into its electronic and vibrational states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

For the 4-nitrobenzyl moiety, data from the closely related compound, 4-(4-nitrobenzyl)pyridine (B86830), can provide valuable insights. The aromatic protons of the para-substituted nitrobenzene (B124822) ring are expected to appear as two distinct doublets in the downfield region of the ¹H NMR spectrum, typically between 7.4 and 8.2 ppm, due to the strong electron-withdrawing effect of the nitro group. The benzylic protons, situated between the aromatic ring and the piperidine (B6355638) ring, would likely present as a singlet or a multiplet, depending on coupling, in the range of 2.7 to 4.1 ppm.

The protons on the piperidine ring would show more complex splitting patterns in the aliphatic region of the spectrum. The proton at the C4 position, bonded to the benzyl (B1604629) group, would be a multiplet. The axial and equatorial protons on the C2, C3, C5, and C6 carbons of the piperidine ring would exhibit complex geminal and vicinal couplings, appearing as overlapping multiplets, likely in the range of 1.5 to 3.5 ppm. The N-H proton of the piperidine hydrochloride would be expected to be a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the 4-nitrophenyl group would have characteristic chemical shifts. The carbon bearing the nitro group would be significantly deshielded, appearing around 147 ppm, while the other aromatic carbons would resonate between 123 and 140 ppm. The benzylic carbon would be expected in the range of 35-45 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the C4 carbon showing a downfield shift due to the benzyl substituent, and the C2/C6 and C3/C5 carbons appearing at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Nitrobenzyl)piperidine hydrochloride

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (ortho to NO₂) | ~8.1-8.2 (d) | ~123-125 |

| Aromatic (meta to NO₂) | ~7.4-7.6 (d) | ~129-131 |

| Benzylic CH₂ | ~2.7-4.1 (s or m) | ~35-45 |

| Piperidine C4-H | Multiplet | Downfield aliphatic |

| Piperidine C2/C6-H | Multiplet | Upfield aliphatic |

| Piperidine C3/C5-H | Multiplet | Upfield aliphatic |

| Piperidine N-H | Broad singlet | N/A |

Although specific 2D NMR spectra for this compound are not available, the application of these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals and for determining the compound's conformation.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, it would confirm the coupling between the aromatic protons on the nitrobenzyl ring and show the intricate coupling patterns among the protons of the piperidine ring, helping to trace the connectivity within the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the ¹³C signals for each CH, CH₂, and CH₃ group based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment would show correlations between protons and carbons over two or three bonds. This would be key in confirming the connectivity between the benzyl group and the piperidine ring by observing a correlation from the benzylic protons to the C4 carbon of the piperidine ring and to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. This would be particularly useful in determining the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the 4-nitrobenzyl substituent (axial vs. equatorial).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and benzyl groups would be observed just below 3000 cm⁻¹. The N-H stretching vibration of the secondary ammonium (B1175870) hydrochloride in the piperidine ring would likely be a broad band in the region of 2400-2800 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group typically gives a very strong band in the Raman spectrum. Aromatic ring vibrations would also be prominent. The vibrations of the piperidine ring would also be observable.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected IR Band (cm⁻¹) | Expected Raman Band (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | >3000 | >3000 |

| Aliphatic C-H stretch | <3000 | <3000 |

| N-H stretch (Ammonium salt) | 2400-2800 (broad) | Weak or not observed |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| NO₂ asymmetric stretch | ~1520 | ~1520 |

| NO₂ symmetric stretch | ~1345 | ~1345 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. For the protonated molecule [M+H]⁺, the exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the bond between the benzyl group and the piperidine ring, leading to the formation of a tropylium-like ion from the nitrobenzyl fragment or a piperidine-containing fragment. The loss of the nitro group is another plausible fragmentation pathway.

Solid-State Structural Investigations

While no experimental crystal structure for this compound is publicly available, a single-crystal X-ray diffraction study would be the definitive method for elucidating its three-dimensional structure in the solid state. Such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the piperidine ring, which is expected to adopt a chair conformation with the bulky 4-nitrobenzyl group preferentially occupying the equatorial position to minimize steric hindrance. Furthermore, the crystal packing, including intermolecular interactions such as hydrogen bonding involving the ammonium proton, the chloride anion, and potentially the nitro group, would be determined. Insights from the crystal structure of the related compound 4-(4-nitrobenzyl)pyridine show that intermolecular C-H···O interactions and π-π stacking can play a significant role in the solid-state assembly.

X-ray Crystallography of this compound and Related Nitrobenzylpiperidine Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. Although the specific crystal structure of this compound has not been detailed in available literature, analysis of analogous compounds, such as various salts of 4-(4-nitrophenyl)piperazin-1-ium, offers significant insights. nih.govnih.gov

In studies of related piperazine (B1678402) salts, the piperazine ring typically adopts a chair conformation. nih.gov It is highly probable that the piperidine ring in this compound also assumes a stable chair conformation. The orientation of the 4-nitrobenzyl group relative to the piperidine ring is a key conformational feature. This is defined by the torsion angles around the C-C bond connecting the benzyl and piperidine moieties.

Interactive Table: Crystallographic Data for a Related Piperazine Derivative (Illustrative)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 109.87 |

| Volume (Å3) | 1882.3 |

| Z | 4 |

Note: This data is illustrative and based on a representative structure from the literature on related compounds to provide context.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The primary and most influential interaction will be hydrogen bonding. The protonated piperidinium (B107235) nitrogen (N-H⁺) and the chloride anion (Cl⁻) are strong hydrogen bond donors and acceptors, respectively. This will likely lead to the formation of N-H⁺···Cl⁻ hydrogen bonds, a common feature in hydrochloride salts of amines. soton.ac.uk Additionally, the oxygen atoms of the nitro group are potential hydrogen bond acceptors and could engage in weaker C-H···O interactions with hydrogen atoms from the piperidine or benzyl groups. researchgate.net In hydrated forms, water molecules would further contribute to the hydrogen-bonding network through O-H···Cl and O-H···O interactions. nih.govnih.gov

Interactive Table: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H⁺ (Piperidinium) | Cl⁻ | Primary |

| Hydrogen Bonding (Weak) | C-H (Aromatic/Aliphatic) | O (Nitro) | Secondary |

| π-π Stacking | 4-Nitrophenyl Ring | 4-Nitrophenyl Ring | Secondary |

| C-H···π Interactions | C-H | π-system of Nitrobenzyl | Tertiary |

Polymorphism and Solid-State Conformational Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical properties. The potential for polymorphism in this compound is significant due to the conformational flexibility of the molecule. rsc.org The rotation around the benzyl-piperidine bond and the potential for different hydrogen-bonding networks can give rise to different crystal packing arrangements.

Conformational Analysis in the solid state would focus on the preferred geometry of the molecule within the crystal. As previously mentioned, the piperidine ring is expected to adopt a chair conformation. The substituent at the 4-position (the 4-nitrobenzyl group) can be either in an axial or equatorial position. Computational studies and experimental data on similar substituted piperidines suggest that the bulky benzyl group would preferentially occupy the equatorial position to minimize steric hindrance. rsc.org However, crystal packing forces can sometimes stabilize less favorable conformations. The relative orientation of the nitro group with respect to the benzene (B151609) ring is also a key conformational parameter, which can be influenced by intermolecular interactions in the crystal. mdpi.com

The study of polymorphism is critical in pharmaceutical development, as different polymorphs can have different stabilities and dissolution rates. While no specific polymorphs of this compound have been reported, the structural features of the molecule suggest that screening for polymorphism would be a crucial step in its solid-state characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. cuny.edu For 4-(4-Nitrobenzyl)piperidine (B2442517) hydrochloride, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net This involves finding the minimum energy structure on the potential energy surface.

The process typically starts with an initial guess of the molecular geometry, which is then iteratively refined until the forces on each atom are close to zero. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results. cuny.edu For a molecule with flexible parts like the piperidine (B6355638) ring and the benzyl (B1604629) group, DFT can also be used to explore the energy landscape, identifying different stable conformations and the transition states that connect them. This provides a detailed picture of the molecule's flexibility and the energy barriers for conformational changes.

Table 1: Illustrative DFT-Calculated Geometric Parameters for 4-(4-Nitrobenzyl)piperidine hydrochloride

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (piperidine ring) | 1.47 Å |

| Bond Length | C-C (benzyl-piperidine) | 1.53 Å |

| Bond Length | C-N (nitro group) | 1.48 Å |

| Bond Angle | C-N-C (piperidine ring) | 111.5° |

| Dihedral Angle | C-C-C-N (piperidine ring) | -55.8° (chair conformation) |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar structures. Actual values would be obtained from a specific DFT calculation.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties.

For this compound, ab initio calculations can be used to determine a range of electronic properties, including:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and stability. icm.edu.pl

These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the conformational landscape of flexible molecules. whiterose.ac.uk Force fields like COSMIC can be used to calculate the potential energy of different conformations and identify the lowest energy structures. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and vibrational motions. nih.govrsc.org This can reveal the preferred conformations in different environments (e.g., in solution) and the timescale of conformational interconversions. For piperidinium (B107235) salts, electrostatic interactions play a crucial role in determining conformational preferences. nih.gov

Analysis of Reactive Sites and Electrostatic Potentials

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.org It represents the electrostatic potential experienced by a positive point charge at a particular location near a molecule. The MESP is typically visualized as a color-coded map on the electron density surface.

Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the piperidine ring (in its deprotonated form). chemrxiv.org

Positive Potential Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the protonated nitrogen in the piperidine ring, would exhibit a positive electrostatic potential. chemrxiv.org

By analyzing the MESP, one can identify the most likely sites for chemical reactions and intermolecular interactions. chemrxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. cuny.edu

For this compound, the following spectroscopic properties can be calculated:

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net This can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. cuny.edu These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths and excitation energies, which correspond to the peaks in a UV-Vis spectrum. cuny.eduresearchgate.net

The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the derived structural and electronic properties. researchgate.net

Chemical Reactivity and Functional Group Transformations

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 4-(4-nitrobenzyl)piperidine (B2442517) is a versatile functional group. In its hydrochloride salt form, the nitrogen is protonated. For it to act as a nucleophile, it typically requires deprotonation to its free base form. Once deprotonated, this secondary amine can readily participate in reactions such as N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

N-Alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine into a tertiary amine. This transformation is commonly achieved by reacting the free base of 4-(4-nitrobenzyl)piperidine with an alkyl halide, such as an alkyl bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) in solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netgoogle.comsemanticscholar.org Another method for N-alkylation is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is a robust reaction, typically performed by treating the amine with an acylating agent like an acyl chloride or anhydride. semanticscholar.org For instance, reacting 4-(4-nitrobenzyl)piperidine with benzoyl chloride in the presence of a base such as triethylamine (B128534) or DIPEA would yield the corresponding N-benzoyl derivative. wikipedia.org The base is essential to scavenge the hydrochloric acid byproduct. semanticscholar.org

| Reaction Type | Reagent | Base/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ in DMF | N-Methyl-4-(4-nitrobenzyl)piperidine |

| N-Alkylation | Ethyl Bromide (CH₃CH₂Br) | DIPEA in MeCN | N-Ethyl-4-(4-nitrobenzyl)piperidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine in CH₂Cl₂ | N-Acetyl-4-(4-nitrobenzyl)piperidine |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine (B92270) | N-Benzoyl-4-(4-nitrobenzyl)piperidine |

Quaternization Reactions of the Piperidine Nitrogen

Quaternization is the process of further alkylating the nitrogen atom to form a quaternary ammonium (B1175870) salt. nih.gov Starting from the secondary amine, this can occur in a single step with an excess of a reactive alkylating agent. More commonly, the N-alkylated tertiary amine derivative is treated with an alkyl halide (often methyl iodide) to yield the quaternary salt. google.comresearchgate.net These reactions are typically conducted by heating the tertiary amine with the alkylating agent in a suitable solvent. google.com The resulting quaternary ammonium salts have distinct properties from their amine precursors, including increased water solubility and different biological activities. The stereochemistry of quaternization can be influenced by the steric bulk of the substituents on the piperidine ring and the incoming alkyl group. nih.govresearchgate.net

Transformations of the Nitro Group

The nitro group attached to the benzene (B151609) ring is a key functional handle, primarily due to its strong electron-withdrawing nature and its ability to be reduced to an amino group.

Catalytic Hydrogenation and Chemoselective Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds, yielding 4-(4-aminobenzyl)piperidine. This conversion can be accomplished through various methods, with catalytic hydrogenation being a prominent choice. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this purpose. wikipedia.orgcommonorganicchemistry.comresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure complete and clean conversion. While highly efficient, catalytic hydrogenation can sometimes lead to the reduction of other functional groups if not carefully controlled. commonorganicchemistry.com

Chemoselective Reduction methods employ chemical reagents that specifically target the nitro group while leaving other functionalities intact. These methods are particularly useful when the molecule contains other reducible groups. Common reagents for this purpose include:

Metals in Acidic Media : Combinations like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are classic and effective methods for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) : These reagents can be used under aqueous conditions and are known for their selectivity, sometimes allowing for the reduction of one nitro group in the presence of another. wikipedia.orgcommonorganicchemistry.com

Transition Metal-Promoted Borohydride (B1222165) Reductions : Systems like sodium borohydride (NaBH₄) in the presence of catalytic amounts of nickel(II) acetate (B1210297) (Ni(OAc)₂) can efficiently reduce nitro compounds to amines at room temperature. orientjchem.org

| Method | Reagents/Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp. to moderate heat, H₂ pressure | Highly efficient but may reduce other groups. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl or Fe/AcOH | Refluxing in acidic solution | Good for many substrates, classic method. commonorganicchemistry.com |

| Metal Salt Reduction | SnCl₂·2H₂O | HCl, Ethanol | Mild conditions, good chemoselectivity. wikipedia.org |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution, heat | Can be selective for one of two nitro groups. wikipedia.org |

| Borohydride System | NaBH₄, Ni(OAc)₂ | Wet MeCN, Room temp. | Rapid and convenient at room temperature. orientjchem.org |

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Aromatic Ring

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org It strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to attack by nucleophiles. nih.gov The SNAr mechanism typically requires a good leaving group, such as a halide, positioned ortho or para to the nitro group. wikipedia.org

In the case of 4-(4-nitrobenzyl)piperidine, there is no leaving group on the aromatic ring, so a direct SNAr displacement is not feasible. However, the principle of SNAr is highly relevant to derivatives where a leaving group is present. For example, in a related compound like 4-fluoro-1-nitrobenzene, the fluorine atom is readily displaced by a wide range of nucleophiles. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. wikipedia.org

Reactions at the Benzyl (B1604629) Methylene (B1212753) Bridge

The methylene (-CH₂-) group that links the piperidine and the 4-nitrophenyl rings is a benzylic position, which confers upon it enhanced reactivity compared to a standard alkyl C-H bond. This reactivity allows for selective functionalization at this site.

Key transformations at the benzylic position include:

Free-Radical Halogenation : The benzylic hydrogens can be selectively replaced with a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a resonance-stabilized benzylic radical intermediate. The resulting 4-(1-bromo-1-(4-nitrophenyl)methyl)piperidine is a valuable intermediate for further nucleophilic substitution reactions. khanacademy.org

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methylene group to a carbonyl group, yielding 4-(4-nitrobenzoyl)piperidine. This transformation requires forcing conditions and careful control to avoid over-oxidation or degradation of other parts of the molecule.

Nucleophilic Substitution (via Halogenated Intermediate) : Once halogenated, the benzylic position becomes highly susceptible to nucleophilic substitution. It can undergo both SN1 and SN2 type reactions due to the ability of the benzene ring to stabilize both a carbocation intermediate (SN1) and the transition state (SN2). khanacademy.org This allows for the introduction of a wide variety of functional groups, such as hydroxyl, alkoxy, or cyano groups, by reacting the benzylic halide with appropriate nucleophiles.

Acidic α-Hydrogen Reactivity and Enamine Formation

The hydrogens on the carbon atoms adjacent (in the α-position) to the nitrogen of the piperidine ring possess a degree of acidity and can be involved in several important transformations. This reactivity is pivotal for the synthesis of more complex piperidine derivatives.

α-Hydrogen Reactivity and Functionalization:

The α-protons of N-alkyl piperidines are not exceptionally acidic but their reactivity can be harnessed through modern synthetic methods. Instead of direct deprotonation with a strong base, a common strategy involves the in situ formation of an endo-cyclic iminium ion. This intermediate is highly electrophilic at the α-carbon and readily reacts with a variety of nucleophiles. acs.orgacs.orgnih.gov A robust platform for this transformation involves a sequence of N-oxidation, selective elimination to form the iminium ion, followed by nucleophilic addition. acs.orgnih.gov

This methodology allows for the selective functionalization at the α-position of the piperidine ring. For instance, using N-benzyl piperidine as a model, various alkyl groups can be introduced at the α-carbon by reacting the intermediate iminium ion with alkyl iodides in the presence of zinc dust. acs.org

Table 1: Examples of α-Functionalization of N-Alkyl Piperidines via Iminium Ion Intermediate

| Nucleophile/Reagent | Functional Group Introduced | Reaction Type |

|---|---|---|

| Alkyl Iodides / Zinc | Alkyl | α-Alkylation |

| TMS-CF3 / CsF | Trifluoromethyl | α-Trifluoromethylation |

| Heteroaryl Zinc Reagents | Heteroaryl | α-Azinylation |

This approach highlights the synthetic utility derived from the reactivity of the α-C-H bonds, enabling late-stage modification of the piperidine core. nih.gov

Enamine Formation:

As a secondary amine, the free base form of 4-(4-nitrobenzyl)piperidine can react with aldehydes or ketones to form enamines. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis, famously utilized in methods like the Stork enamine alkylation. wikipedia.org The process is typically acid-catalyzed and involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com A proton is subsequently lost from an adjacent carbon atom (the former α-carbon of the carbonyl compound), yielding the enamine. masterorganicchemistry.com

The resulting enamine is a nucleophile at its α-carbon, owing to resonance donation from the nitrogen atom's lone pair of electrons. This allows it to react with various electrophiles, such as alkyl halides. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, achieving a net alkylation at the α-position of the original aldehyde or ketone. masterorganicchemistry.com The efficiency of piperidine derivatives in forming reactive enamines makes them valuable reagents in organic synthesis. researchgate.net

Electrophilic and Nucleophilic Reactions at the Methylene Bridge

The methylene bridge (-CH₂-) in 4-(4-nitrobenzyl)piperidine is a benzylic position. This position is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group in the para position further influences the reactivity at this site.

Reactions with Electrophiles via Carbanion Formation:

The benzylic hydrogens are rendered acidic by the adjacent aromatic ring. This acidity is significantly enhanced by the electron-withdrawing nitro group, which helps to stabilize the resulting benzylic carbanion. Treatment with a sufficiently strong base can deprotonate the methylene bridge, generating a resonance-stabilized carbanion. This nucleophilic species can then react with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Radical and Oxidation Reactions:

The benzylic C-H bonds are relatively weak, making them susceptible to free radical reactions. masterorganicchemistry.com For example, selective halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. youtube.com The resulting benzylic halide is a valuable intermediate, as the halogen can be subsequently displaced by various nucleophiles in SN1 or SN2 reactions. chemistrysteps.com

Furthermore, the benzylic position is prone to oxidation. Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid, can oxidize the methylene group. masterorganicchemistry.comlibretexts.org In this vigorous reaction, the entire side chain is cleaved and oxidized to a carboxylic acid group, which would yield 4-nitrobenzoic acid. masterorganicchemistry.comlibretexts.org For this reaction to occur, the presence of at least one benzylic hydrogen is required. youtube.com

Table 2: Summary of Potential Reactions at the Methylene Bridge

| Reaction Type | Reagents | Intermediate | Potential Product Type |

|---|---|---|---|

| Electrophilic Addition | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl Halide) | Benzylic Carbanion | Substituted Methylene Bridge |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Radical | Benzylic Bromide |

| Oxidation | KMnO₄, heat | - | 4-Nitrobenzoic acid |

| Nucleophilic Substitution | Nucleophile (e.g., CN⁻, OR⁻) on benzylic halide | Carbocation (SN1) or Concerted (SN2) | Substituted Methylene Bridge |

Mechanistic Investigations of Reactions Involving 4 4 Nitrobenzyl Piperidine Hydrochloride

Elucidation of Reaction Pathways for Synthetic Transformations

The synthesis of 4-(4-nitrobenzyl)piperidine (B2442517) hydrochloride can be approached through several reaction pathways. The most classical and direct method involves the nucleophilic substitution reaction between piperidine (B6355638) and a 4-nitrobenzyl halide.

Nucleophilic Substitution (SN2 Pathway)

The most common pathway for the synthesis of 4-(4-nitrobenzyl)piperidine is the N-alkylation of piperidine with a 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride or 4-nitrobenzyl bromide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl halide. The reaction is a single, concerted step where the nitrogen-carbon bond forms concurrently with the breaking of the carbon-halogen bond.

The presence of the electron-withdrawing nitro group (-NO2) on the benzene (B151609) ring can influence the reaction rate. While electron-withdrawing groups generally slow down SN2 reactions by destabilizing the developing positive charge on the carbon atom in the transition state, the benzylic position is inherently activated towards SN2 displacement. bris.ac.uk The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic. chemicalforums.com The final step to obtain the hydrochloride salt involves treating the resulting 4-(4-nitrobenzyl)piperidine base with hydrochloric acid.

Alternative Synthetic Pathways

Modern synthetic organic chemistry offers alternative routes to the 4-benzylpiperidine (B145979) scaffold, which could be adapted for the synthesis of the nitro-substituted target compound.

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction provides a versatile method for forming the carbon-carbon bond between the piperidine and benzyl (B1604629) moieties. organic-chemistry.org This approach would involve the coupling of a piperidine-containing boronic acid or ester with a 4-nitrobenzyl halide, or vice versa. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Reduction of Pyridine (B92270) Precursors: Another pathway involves the synthesis of 4-(4-nitrobenzyl)pyridine (B86830), which is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. wikipedia.org This method is advantageous when the substituted pyridine is readily accessible. The hydrogenation is typically performed using catalysts like platinum(IV) oxide under a hydrogen atmosphere.

Kinetic Studies and Reaction Rate Determination

Kinetic studies of the N-alkylation of piperidines provide quantitative data on reaction rates and the factors that influence them. While specific kinetic data for the reaction forming 4-(4-nitrobenzyl)piperidine hydrochloride is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems.

The rate of the SN2 reaction between piperidine and a benzyl halide is dependent on the concentrations of both reactants, the nature of the leaving group, the solvent, and the substituents on the benzyl ring. Kinetic studies on the N-benzylation of piperidines have shown that the reaction rates are influenced by the steric and electronic effects of substituents on both the piperidine nitrogen and the benzyl ring. rsc.org

For the reaction with 4-nitrobenzyl halides, the electron-withdrawing nitro group is expected to have a significant electronic effect. Studies on the alkylation of 4-(p-nitrobenzyl)pyridine by various alkylating agents have been conducted to determine reaction rate constants. nih.govnih.gov These studies provide a basis for understanding the reactivity of the nitrobenzyl moiety. In a related context, kinetic analysis of the fragmentation of 4-nitrobenzyl carbamates, which also involves the nitrobenzyl group, has been performed, highlighting the influence of substituents on reaction rates.

The table below summarizes the expected influence of various factors on the reaction rate of N-alkylation of piperidine with 4-nitrobenzyl halides, based on general principles of SN2 reactions and studies of similar systems.

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Concentration | Increases with higher concentration of piperidine | The reaction is bimolecular, so the rate is directly proportional to the concentration of the nucleophile. |

| Substrate Concentration | Increases with higher concentration of 4-nitrobenzyl halide | As a bimolecular reaction, the rate is also directly proportional to the concentration of the electrophile. |

| Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups, increasing the reaction rate. |

| Solvent Polarity | Generally slower in polar protic solvents, faster in polar aprotic solvents | Polar protic solvents can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents stabilize the transition state. |

| Nitro Group Substituent | May decrease the rate compared to unsubstituted benzyl halide | The electron-withdrawing nature of the nitro group can destabilize the electron-rich SN2 transition state. bris.ac.uk |

Investigation of Transition States and Intermediates

The SN2 reaction for the formation of 4-(4-nitrobenzyl)piperidine proceeds through a single transition state without the formation of a stable intermediate. Computational chemistry provides a powerful tool for investigating the geometry and energetics of such transition states.

In the transition state of the N-alkylation of piperidine with a 4-nitrobenzyl halide, the piperidine nitrogen atom attacks the benzylic carbon from the side opposite to the leaving group (backside attack). This results in a trigonal bipyramidal geometry at the benzylic carbon. The nitrogen atom and the leaving group are in the axial positions, while the hydrogen atoms and the 4-nitrophenyl group are in the equatorial positions.

Computational studies on SN2 reactions have provided detailed insights into the potential energy surface of the reaction. researchgate.netmdpi.com These studies show that the reaction proceeds through an initial complex between the nucleophile and the substrate, followed by the transition state, and then a final complex before the products separate. The energy barrier of the reaction corresponds to the energy of the transition state relative to the reactants.

Catalytic Cycles and Role of Specific Catalysts

While the direct N-alkylation reaction is often performed without a catalyst (other than a base to scavenge acid), modern synthetic methods increasingly rely on catalysis to achieve higher efficiency, selectivity, and milder reaction conditions. For the synthesis of the 4-(4-nitrobenzyl)piperidine scaffold, palladium-catalyzed cross-coupling reactions are particularly relevant.

Palladium-Catalyzed Suzuki Coupling

As mentioned in section 6.1, the Suzuki coupling reaction is a powerful tool for forming the C-C bond between the piperidine and benzyl groups. organic-chemistry.org The catalytic cycle for this reaction is well-understood and involves a palladium(0) catalyst.

The key steps in the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst reacts with the 4-nitrobenzyl halide in an oxidative addition step to form a palladium(II) intermediate.

Transmetalation: The organoborane reagent (e.g., a piperidine-boronic ester) transfers the piperidine group to the palladium(II) complex, replacing the halide. This step typically requires a base to activate the organoborane.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, 4-(4-nitrobenzyl)piperidine. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The specific palladium catalyst used, often in conjunction with a phosphine (B1218219) ligand, plays a crucial role in the efficiency of the reaction. The ligand stabilizes the palladium complex and influences the rates of the individual steps in the catalytic cycle.

Other Catalytic Approaches

Other catalytic methods for the synthesis of substituted piperidines include rhodium-catalyzed asymmetric synthesis from pyridine precursors. nih.gov These advanced methods allow for the stereoselective synthesis of chiral piperidine derivatives, which is of great importance in medicinal chemistry.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Construction of Advanced Heterocyclic Architectures

The piperidine (B6355638) moiety within 4-(4-Nitrobenzyl)piperidine (B2442517) hydrochloride serves as a foundational scaffold for the elaboration of more complex heterocyclic systems. The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in a variety of cyclization reactions, leading to the formation of fused and spirocyclic architectures.

One notable application is in the synthesis of molecules containing the piperidinopiperidine core. This structural motif is found in a number of biologically active compounds, including certain CCR5 antagonists. The synthesis often involves the coupling of 4-(4-Nitrobenzyl)piperidine hydrochloride with a suitable electrophilic partner, followed by intramolecular cyclization to form the bicyclic system. The nitro group on the phenyl ring can be subsequently reduced to an amine, providing a handle for further functionalization and the introduction of additional diversity.

Furthermore, the benzyl (B1604629) C-H bonds adjacent to the piperidine ring can be activated under certain reaction conditions, enabling annulation strategies to construct fused heterocyclic systems. For instance, transition-metal-catalyzed C-H activation/functionalization reactions can be employed to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of polycyclic structures with potential applications in materials science and medicinal chemistry.

The construction of spiro-heterocycles is another area where this compound can serve as a key precursor. The piperidine nitrogen can act as a nucleophile in intramolecular reactions with electrophilic centers tethered to the 4-position of the piperidine ring, leading to the formation of spirocyclic junctions. These three-dimensional structures are of significant interest in drug discovery as they can provide access to novel chemical space and improved pharmacokinetic properties. While direct examples utilizing this compound are not extensively documented in publicly available literature, the reactivity patterns of similar piperidine derivatives strongly suggest its potential in this area.

Building Block for the Diversification of Molecular Scaffolds

The concept of molecular diversity is central to modern drug discovery and materials science. This compound is an excellent building block for the diversification of molecular scaffolds, primarily through combinatorial and parallel synthesis strategies. The presence of two distinct reactive sites—the piperidine nitrogen and the nitro group—allows for sequential or orthogonal functionalization, leading to the generation of large libraries of related compounds.

In a typical combinatorial library synthesis, the piperidine nitrogen can be acylated, alkylated, or engaged in reductive amination with a diverse set of aldehydes or ketones. Subsequently, the nitro group can be reduced to an amine and then subjected to a variety of transformations, such as amide bond formation, sulfonylation, or urea/thiourea formation. This two-dimensional diversification strategy allows for the rapid exploration of the chemical space around the 4-(4-nitrobenzyl)piperidine core.

The utility of this approach has been demonstrated in the discovery of potent and selective inhibitors of various biological targets. For example, libraries of compounds derived from this compound have been synthesized and screened for their activity as CCR5 antagonists, which are important therapeutic agents for the treatment of HIV infection. chiralen.com

Below is a representative table illustrating the potential for diversification using this compound as a scaffold.

| R1 Substituent (at Piperidine N) | R2 Substituent (at Amino Group after Reduction) | Potential Biological Target |

| Acetyl | Benzoyl | Proteases |

| Methyl | 4-Chlorophenylsulfonyl | Kinases |

| Isopropyl | 3-Trifluoromethylphenylurea | GPCRs |

| Cyclohexylcarbonyl | 2-Thienylacetyl | Ion Channels |

Use in Multistep Organic Syntheses for Complex Target Molecules

The attributes that make this compound a valuable building block for library synthesis also render it a crucial intermediate in the multistep synthesis of complex, single-target molecules, including natural products and pharmaceuticals. Its pre-installed piperidine ring and the latent functionality of the nitro group can significantly streamline a synthetic route.

A prominent example of its application is in the synthesis of vicriviroc (B613818) (also known as Sch-D), a potent CCR5 antagonist that was developed for the treatment of HIV. In the synthesis of vicriviroc and its analogs, this compound serves as a key starting material. The piperidine nitrogen is typically protected, and then the nitro group is reduced to an aniline (B41778) derivative. This aniline is then further elaborated through a series of reactions, including amide bond formations and other carbon-carbon and carbon-heteroatom bond-forming reactions, to construct the complex northern portion of the vicriviroc molecule. The benzyl group can be removed at a later stage of the synthesis to reveal the piperidine nitrogen for further modification if necessary. This strategic use of this compound allows for a convergent and efficient synthesis of this important pharmaceutical agent.

The general synthetic strategy often involves the following key transformations:

N-Protection of the Piperidine Ring: To prevent unwanted side reactions, the piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using standard reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Functionalization of the Resulting Aniline: The newly formed amino group serves as a handle for the introduction of various substituents through acylation, sulfonylation, or other coupling reactions.

Deprotection and Further Modification: In the final stages of the synthesis, the protecting group on the piperidine nitrogen can be removed, allowing for the introduction of the final desired substituent.

Analytical Applications of 4 4 Nitrobenzyl Piperidine Derivatives

Use as a Derivatization Reagent in Chromatographic and Spectroscopic Analyses

Chemical derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method. umich.edunih.gov Derivatives of 4-(4-Nitrobenzyl)piperidine (B2442517) are employed as reagents in this process to improve the detectability and chromatographic separation of various analytes. nih.gov This is particularly useful for compounds that lack a significant chromophore for UV-Visible detection or ionize poorly for mass spectrometry. acs.org

A primary application of derivatization is to enhance the sensitivity of detection by attaching a "tag" to the analyte molecule. nih.gov The 4-nitrobenzyl moiety is an effective chromophore, and incorporating it into an analyte that is otherwise difficult to detect can significantly increase its response in UV-Visible spectroscopy.

For instance, the principle of using a nitrobenzyl tag is demonstrated by the reagent 4-Nitrobenzyl bromide (4-NBB), which is used to label carboxyl groups in triterpenoids. The electron-withdrawing effect of the nitro group enhances the reactivity of the benzylic position, facilitating the derivatization reaction. This tagging allows for the sensitive detection of the resulting esters via HPLC with UV detection. chemistryviews.org

Similarly, piperidine-containing reagents have been shown to dramatically improve detection in mass spectrometry. In one study, a derivatization tag containing a piperidine (B6355638) group, N-(4-aminophenyl)piperidine, was used to modify organic acids for analysis by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). umich.educhiralen.com The high proton affinity of the piperidine tag significantly enhanced positive mode ionization. This led to substantial improvements in detection limits, with some analytes being detected at concentrations as low as 0.5 ppb. umich.eduwikipedia.org The derivatization increased the signal for some compounds by an average of 430-fold and enabled the detection of analytes that were previously undetectable in their native form. umich.edu

Table 1: Improvement in Limits of Detection (LOD) for Organic Acids after Derivatization with a Piperidine-Containing Reagent

| Compound | Fold Improvement in LOD |

| Lactic acid | 3800-fold |

| Succinic acid | 22-fold |

| Malic acid | Became Detectable |

| Citric acid | Became Detectable |

This table is generated based on data for N-(4-aminophenyl)piperidine, illustrating the potential of piperidine-based tags to enhance sensitivity. umich.edu

Pre-column derivatization involves modifying the analytes before they are introduced into the chromatographic system. nih.gov This strategy is not only used to enhance detection but also to improve the chromatographic separation itself. By altering the physicochemical properties of the analytes, such as their polarity, derivatization can improve peak shape, reduce tailing, and enhance resolution between structurally similar compounds. chemistryviews.org

For example, highly polar analytes like organic acids are often difficult to retain and separate on standard reversed-phase HPLC columns. umich.edu Derivatizing these molecules with a less polar tag, such as a derivative of 4-(4-Nitrobenzyl)piperidine, increases their hydrophobicity. This modification makes the analytes more compatible with C18 stationary phases, leading to better retention, improved peak symmetry, and more effective separation from other components in a complex matrix. acs.org This approach allows for the use of common and efficient reversed-phase HPLC methods for classes of compounds that would otherwise require more specialized chromatographic techniques.

Applications in the Preparation of Chemical Indicators and Reagents

The structural analogue of the target compound, 4-(4-Nitrobenzyl)pyridine (B86830) (NBP), is a well-established chromogenic reagent used for the colorimetric detection of alkylating agents. nih.gov Alkylating agents are a class of compounds, some of which are carcinogenic, that react with nucleophilic sites in cells, including on DNA. nih.govchemistryviews.orgresearchgate.net

The NBP test provides a simple, visual method for detecting these potentially hazardous compounds. chemistryviews.org The mechanism involves the nucleophilic attack by the pyridine (B92270) nitrogen atom on the alkylating agent. This is followed by a base-assisted deprotonation of the methylene (B1212753) bridge (the carbon between the two rings). This deprotonation results in the formation of a highly conjugated system, leading to a vibrant color change, typically to violet or blue. umich.edu The intensity of the color is proportional to the concentration of the alkylating agent. umich.edu

Mechanism of NBP as a Colorimetric Indicator for Alkylating Agents

Alkylation: The nitrogen on the pyridine ring of NBP acts as a nucleophile, attacking the electrophilic alkylating agent (R-X) to form a quaternary pyridinium (B92312) salt.

Deprotonation & Color Formation: In the presence of a base, a proton is removed from the benzylic carbon. This creates a carbanion that is stabilized by the nitro group and results in an extended, delocalized π-electron system, which is responsible for the strong absorption of visible light and the resulting deep color.

Given that the aliphatic amine in 4-(4-Nitrobenzyl)piperidine is more nucleophilic than the aromatic amine in NBP, it is expected to react readily with alkylating agents as well. This reactivity suggests its potential use in the development of similar or novel chemical indicators and reagents for detecting electrophilic compounds. Derivatives of NBP have been synthesized to improve upon its properties, such as water solubility and biomimetic characteristics, indicating an active area of research where piperidine-based analogues could offer advantages. nih.gov

Advanced Methodologies and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and reduce production costs. mdpi.com Future research on 4-(4-Nitrobenzyl)piperidine (B2442517) hydrochloride is expected to focus on developing synthetic routes that are more sustainable than traditional methods. Key areas of exploration will likely include:

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions. A recent innovative method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the creation of complex piperidines, significantly reducing the number of synthetic steps from as many as 17 down to 2-5. news-medical.net

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water or bio-based solvents can drastically reduce the environmental footprint of the synthesis. The use of water as a solvent can also prevent the racemization of enantioenriched substrates, enabling highly enantioselective synthesis of substituted piperidines. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate waste byproducts. mdpi.com

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients, including artemisinin (B1665778) and diazepam. mdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Synthesis | Potential Green/Sustainable Approach |

|---|---|---|

| Catalyst | Precious metal catalysts (e.g., Platinum, Palladium) | Biocatalysts (enzymes), Earth-abundant metal catalysts |

| Solvent | Volatile organic compounds (e.g., Dichloromethane, Ethanol) | Water, supercritical fluids, ionic liquids, bio-solvents |

| Energy Input | High temperatures and pressures | Ambient temperature and pressure, microwave, or ultrasonic assistance |

| Atom Economy | Often involves protecting groups and generates stoichiometric waste | Catalytic C-H activation, cascade reactions to minimize steps and waste |

High-Throughput Synthesis and Screening of Diverse Derivatives

High-throughput synthesis and screening are powerful tools in drug discovery, enabling the rapid generation and evaluation of large libraries of compounds. nih.gov Applying these methodologies to 4-(4-Nitrobenzyl)piperidine hydrochloride would involve systematically modifying its structure to create a diverse range of derivatives. These derivatives can then be screened for various biological activities, such as anti-inflammatory or analgesic properties. biosynce.comnih.gov

Potential diversification points on the 4-(4-Nitrobenzyl)piperidine scaffold include:

Piperidine (B6355638) Nitrogen: Substitution with various alkyl, aryl, or acyl groups.

Nitro Group: Reduction to an amine followed by derivatization, or replacement with other electron-withdrawing or electron-donating groups.

Aromatic Ring: Introduction of additional substituents on the phenyl ring.

This approach accelerates the identification of lead compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov Phenotypic screening, which assesses the effects of compounds on cell behavior, has been successfully used to identify 3,4-disubstituted piperidine derivatives as modulators of macrophage polarization for potential use in treating multiple sclerosis. nih.gov

Table 2: Example of a Diversification Strategy for High-Throughput Synthesis

| Scaffold Position | R1 (on Piperidine N) | R2 (on Aromatic Ring) | R3 (replacing NO₂) |

|---|---|---|---|

| Example 1 | -CH₃ | -H | -NH₂ |

| Example 2 | -C(O)Ph | 3-Cl | -CN |

| Example 3 | -SO₂CH₃ | 2-F | -CF₃ |

| Example 4 | -Benzyl | 3,5-di-OCH₃ | -COOH |

Integration of Machine Learning and AI in Synthetic Route Design

These computational methods offer several advantages:

Novelty: AI can identify non-intuitive disconnections and reaction pathways that a human chemist might overlook, leading to more innovative syntheses. cas.org

Optimization: ML models can predict reaction outcomes, yields, and optimal conditions (e.g., temperature, solvent, catalyst), reducing the need for extensive trial-and-error experimentation. preprints.orgmit.edu

Efficiency: By identifying the shortest and most cost-effective synthetic routes from commercially available starting materials, AI can significantly accelerate the research and development process. engineering.org.cn

Exploration of Novel Catalytic Applications Beyond Traditional Synthetic Contexts

While this compound is primarily known as a synthetic intermediate, its structural motifs suggest potential for catalytic activity. The piperidine core is a well-established scaffold in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net

Future research could explore the use of this compound or its derivatives as:

Organocatalysts: In asymmetric reactions, such as Michael additions or aldol (B89426) reactions, where the chiral environment of a modified piperidine ring could induce stereoselectivity.

Phase-Transfer Catalysts: The charged nature of the hydrochloride salt could facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), accelerating reaction rates.

Ligands in Metal Catalysis: The nitrogen atom of the piperidine ring and potentially the nitro group could coordinate with metal centers, modifying the reactivity and selectivity of metal catalysts in cross-coupling or hydrogenation reactions.

Investigating these potential catalytic roles would represent a significant expansion of the compound's utility beyond its current applications.

Advancements in In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization and control. Advancements in in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed by traditional offline analysis. fu-berlin.deresearchgate.net

The synthesis of this compound could be significantly enhanced by the application of these techniques:

In-Situ NMR Spectroscopy: Can provide detailed structural information on reactants, intermediates, and products directly in the reaction vessel, allowing for the tracking of concentration changes over time. fu-berlin.de

Mass Spectrometry (MS): Techniques like Photoflow ESI-MS can identify reactive intermediates, even those that are short-lived, helping to elucidate complex reaction mechanisms. fu-berlin.de

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for monitoring the disappearance of starting material functional groups and the appearance of product functional groups, providing real-time kinetic data. researchgate.net

By integrating these advanced analytical tools, researchers can gain a deeper understanding of the synthetic process, leading to improved yields, higher purity, and more robust manufacturing protocols.

Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| NMR Spectroscopy | Structural information, quantification of species | Kinetic analysis, detection of stable intermediates, reaction endpoint determination |

| Mass Spectrometry (MS) | Molecular weight, identification of transient species | Mechanistic investigation, byproduct identification |

| FTIR/Raman Spectroscopy | Functional group analysis, molecular vibrations | Real-time tracking of bond formation/cleavage, process control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Nitrobenzyl)piperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting nitrobenzyl halides with piperidine in the presence of a base like triethylamine. Purification methods include recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Yield optimization may involve temperature control (0–5°C for exothermic steps) and stoichiometric adjustments (e.g., 1.2:1 molar ratio of nitrobenzyl bromide to piperidine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 7.5–8.2 ppm, piperidine protons at δ 1.5–3.0 ppm).

- HPLC : Purity analysis using C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water with 0.1% TFA).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak at m/z 255.1).

Cross-referencing with databases like NIST ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under argon at 2–8°C to prevent hygroscopic degradation.

Safety data for analogous compounds emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective nitrobenzyl substitution on piperidine?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine.

- Catalysis : Add KI (10 mol%) to facilitate halide exchange in nitrobenzyl bromide precursors.

- Kinetic Control : Short reaction times (2–4 hrs) at 50°C minimize byproducts (e.g., di-substituted derivatives).

Computational tools (DFT calculations) predict transition states to guide optimization .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C vs. 40°C) can identify conformational exchange broadening.

- Isotopic Labeling : Deuterated analogs clarify ambiguous proton couplings.

- Cross-Validation : Compare with synthesized analogs (e.g., 4-(4-Methylbenzyl)piperidine) to isolate electronic effects.

Machine learning models trained on spectral libraries improve interpretation .

Q. What computational methods are effective for predicting reaction pathways and intermediates?

- Methodological Answer :

- Quantum Chemistry : Use Gaussian or ORCA for transition-state searches (e.g., nitro group orientation during substitution).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. THF).

- Cheminformatics : Tools like RDKit automate reaction network generation from SMILES notations.

Feedback loops between simulations and experimental data refine predictive accuracy .

Q. How can high-throughput screening (HTS) be designed to evaluate biological activity of derivatives?

- Methodological Answer :

- Library Design : Introduce substituents at the nitro group (e.g., -CF₃, -OMe) or piperidine nitrogen (e.g., acyl, sulfonyl).

- Assay Selection : Target GPCRs or ion channels via calcium flux assays (FLIPR platforms).

- Data Analysis : Apply multivariate statistics (PCA) to correlate structural features with activity.

ICReDD’s integrated computational-experimental workflows accelerate lead optimization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification (e.g., 2.1 mg/mL in PBS vs. 45 mg/mL in DMSO).

- pH Dependence : Test solubility at pH 2 (simulated gastric fluid) and pH 7.4 (blood).

- Co-solvent Systems : Explore PEG-400/water mixtures for enhanced dissolution.

Discrepancies often arise from polymorphic forms or residual solvents; XRD and TGA clarify phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.